molecular formula C9H7BrFNO B1383023 (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide CAS No. 568595-13-1

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide

Cat. No. B1383023
M. Wt: 244.06 g/mol
InChI Key: SCDLSFGVHUZTAE-DUXPYHPUSA-N
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Description

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, or BFPA, is an organic compound with the chemical formula of C9H7BrFNO. BFPA is a colorless solid and is used as a reagent in organic synthesis. BFPA is a versatile compound with a wide range of applications in organic synthesis, including as a catalyst in organic reactions, as a reagent for the synthesis of various organic compounds, and as a precursor for the synthesis of various organic molecules.

Scientific Research Applications

Anti-Inflammatory Potential

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide has been investigated for its anti-inflammatory potential. A study demonstrated that compounds similar to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting potent anti-inflammatory effects. These compounds were found to be more effective than the parental cinnamic acid and comparable in effectiveness to the reference drug prednisone (Hošek et al., 2019).

Nonlinear Optical (NLO) Material

A related compound, synthesized using a Claisen-Schmidt condensation method, exhibited properties as a nonlinear optical (NLO) material. It displayed transparency in the visible region and absorption in the UV range, suggesting potential applications in NLO devices (Shruthi et al., 2017).

Antimalarial Activity

Another similar compound showed significant antimalarial activity. In a study, various derivatives of N-arylcinnamanilides, including compounds structurally related to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide, were screened against P. falciparum, revealing substantial efficacy comparable to the clinically used chloroquine (Kos et al., 2022).

Molecular Structure Analysis

Studies on related compounds have also focused on their molecular structure and crystallography. For example, the structure of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one was determined using single-crystal X-ray analysis, revealing specific angles and interactions crucial for their potential applications in various fields (Atioğlu et al., 2019).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of chalcone derivatives related to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide. These studies contribute to understanding the physical and chemical properties of these compounds, which is essential for exploring their potential applications (Salian et al., 2018).

Biological Activities and ADMET-Related Properties

Research has also been conducted on the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds similar to (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide. These studies are crucial for drug development and understanding the potential therapeutic applications of these compounds (Strharsky et al., 2022).

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H2,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDLSFGVHUZTAE-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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